molecular formula C19H20N4O3 B5170649 5-[(3-methoxyphenoxy)methyl]-N-[(6-methylpyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide

5-[(3-methoxyphenoxy)methyl]-N-[(6-methylpyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B5170649
M. Wt: 352.4 g/mol
InChI Key: IMQOCVPNBDYNPS-UHFFFAOYSA-N
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Description

5-[(3-methoxyphenoxy)methyl]-N-[(6-methylpyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide is a complex organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-methoxyphenoxy)methyl]-N-[(6-methylpyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide typically involves multiple stepsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions

5-[(3-methoxyphenoxy)methyl]-N-[(6-methylpyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper sulfate), and acids or bases (e.g., hydrochloric acid, sodium hydroxide). Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of products, depending on the nature of the substituents introduced .

Scientific Research Applications

5-[(3-methoxyphenoxy)methyl]-N-[(6-methylpyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3-methoxyphenoxy)methyl]-N-[(6-methylpyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes such as cell proliferation, apoptosis, and inflammation. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

5-[(3-methoxyphenoxy)methyl]-N-[(6-methylpyridin-2-yl)methyl]-1H-pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3/c1-13-5-3-6-14(21-13)11-20-19(24)18-9-15(22-23-18)12-26-17-8-4-7-16(10-17)25-2/h3-10H,11-12H2,1-2H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQOCVPNBDYNPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)CNC(=O)C2=NNC(=C2)COC3=CC=CC(=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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